3,5,6,8-Tetrabromo-1,10-phenanthroline

Catalog No.
S785348
CAS No.
66127-00-2
M.F
C12H4Br4N2
M. Wt
495.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,6,8-Tetrabromo-1,10-phenanthroline

CAS Number

66127-00-2

Product Name

3,5,6,8-Tetrabromo-1,10-phenanthroline

IUPAC Name

3,5,6,8-tetrabromo-1,10-phenanthroline

Molecular Formula

C12H4Br4N2

Molecular Weight

495.79 g/mol

InChI

InChI=1S/C12H4Br4N2/c13-5-1-7-9(15)10(16)8-2-6(14)4-18-12(8)11(7)17-3-5/h1-4H

InChI Key

BAPJVWLAFSQLNX-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1C(=C(C3=C2N=CC(=C3)Br)Br)Br)Br

Canonical SMILES

C1=C(C=NC2=C1C(=C(C3=C2N=CC(=C3)Br)Br)Br)Br

3,5,6,8-Tetrabromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, characterized by the presence of four bromine atoms attached to the phenanthroline structure. Its chemical formula is C12H4Br4N2C_{12}H_{4}Br_{4}N_{2} and it is recognized for its unique coordination properties with transition metals, making it significant in various chemical applications. The compound exhibits a planar structure typical of phenanthroline derivatives, which contributes to its ability to form chelates with metal ions.

  • As TBr-phen is primarily used as a ligand, its mechanism of action revolves around complex formation with metal ions. The electron-rich nitrogen atoms in the phenanthroline core donate lone pairs of electrons to the metal ion, forming coordination bonds. The specific interactions and properties of the resulting complex depend on the metal involved [].
  • No comprehensive safety information for TBr-phen is readily available. However, due to the presence of bromine, it is advisable to handle it with caution as bromine is a known irritant [].
  • Metal Chelation

    Due to the presence of four bromine atoms and two nitrogen atoms, 3,5,6,8-Tetrabromo-1,10-phenanthroline has the potential to act as a chelating agent. Chelating agents form strong complexes with metal ions. This property could be valuable in various research applications, such as separating and purifying metals or studying metal-ion interactions in biological systems .

  • Supramolecular Chemistry

    The rigid structure and aromatic character of 3,5,6,8-Tetrabromo-1,10-phenanthroline make it a candidate building block for supramolecular assemblies. Supramolecular chemistry deals with the design and study of structures formed by intermolecular interactions. Researchers could explore using 3,5,6,8-Tetrabromo-1,10-phenanthroline to create novel functional materials with specific properties .

  • Organic Optoelectronics

    The aromatic rings and bromine atoms in 3,5,6,8-Tetrabromo-1,10-phenanthroline might contribute to interesting electronic properties. Researchers could investigate its potential applications in organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) or organic solar cells .

Due to the reactivity of its bromine substituents. Notably, it can undergo:

  • Cross-Coupling Reactions: This compound can be utilized in Sonogashira and Negishi coupling reactions. For instance, when reacted with phenylacetylene in the presence of specific catalysts, the yield of the desired product can be significantly enhanced .
  • Metal Coordination: The tetrabromophenanthroline can coordinate with transition metals such as ruthenium and palladium, forming complexes that are useful in catalysis and materials science .

Research has indicated that 3,5,6,8-tetrabromo-1,10-phenanthroline exhibits biological activity that may be relevant for medicinal chemistry. Its metal complexes have shown potential as:

  • Anticancer Agents: Some studies suggest that these compounds can inhibit cancer cell proliferation through mechanisms involving metal ion interactions.
  • Antimicrobial Properties: The coordination complexes formed with transition metals may exhibit enhanced antimicrobial activity compared to their non-complexed forms.

The synthesis of 3,5,6,8-tetrabromo-1,10-phenanthroline typically involves bromination of 1,10-phenanthroline under controlled conditions. Common methods include:

  • Bromination in Nitrogen Atmosphere: Using bromine in a solvent such as nitrobenzene at elevated temperatures (around 130°C) to achieve selective bromination .
  • Use of Sulfur Compounds: Employing sulfur monochloride or sulfur dichloride as catalysts during bromination has been reported to facilitate the formation of tetrabromophenanthroline from phenanthroline derivatives .

3,5,6,8-Tetrabromo-1,10-phenanthroline finds applications across various fields:

  • Catalysis: It serves as a ligand in catalysis for organic transformations.
  • Material Science: The compound is used in the development of functional materials due to its electronic properties.
  • Analytical Chemistry: It is employed in analytical methods for detecting metal ions.

Studies on the interactions of 3,5,6,8-tetrabromo-1,10-phenanthroline with different metal ions have shown that:

  • The compound forms stable chelate complexes with metals such as copper and nickel.
  • These interactions can alter the electronic properties of both the ligand and the metal ion involved.

Such studies are crucial for understanding its potential applications in areas like sensor technology and catalysis.

Several compounds are structurally similar to 3,5,6,8-tetrabromo-1,10-phenanthroline. Below is a comparison highlighting its uniqueness:

Compound NameBromination PatternUnique Features
1,10-PhenanthrolineNoneBase structure for derivatives
3-Bromo-1,10-PhenanthrolineOne bromine atomLess reactive than tetrabrominated variants
3,8-Dibromo-1,10-PhenanthrolineTwo bromine atomsIncreased reactivity; fewer coordination sites
3,5-Dibromo-1,10-PhenanthrolineTwo bromine atomsSimilar reactivity but less complex
3,5,6-Tribromo-1,10-PhenanthrolineThree bromine atomsIntermediate reactivity; more versatile

3,5,6,8-Tetrabromo-1,10-phenanthroline stands out due to its four bromine substituents which enhance its reactivity and coordination capabilities compared to other derivatives. This makes it particularly valuable in synthetic chemistry and material applications.

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3,5,6,8-tetrabromo-1,10-phenanthroline

Dates

Modify: 2023-08-15

Explore Compound Types